trans-Carboxy Glimepiride-d5

Beschreibung

BenchChem offers high-quality trans-Carboxy Glimepiride-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-Carboxy Glimepiride-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-[[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamoylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32)/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZLACCSCMGVHL-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to trans-Carboxy Glimepiride-d5: The Gold Standard for Bioanalytical Quantification

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of trans-Carboxy Glimepiride-d5, the stable isotope-labeled internal standard for the primary inactive metabolite of Glimepiride. Glimepiride is a second-generation sulfonylurea drug critical for the management of type 2 diabetes mellitus.[1][2] Accurate quantification of the parent drug and its metabolites in biological matrices is fundamental to pharmacokinetic, bioequivalence, and clinical safety studies. This document delves into the physicochemical properties, metabolic pathway, and synthesis of trans-Carboxy Glimepiride-d5. Most critically, it establishes its indispensable role in modern bioanalytical workflows, leveraging the principle of Isotope Dilution Mass Spectrometry (IDMS) to ensure the highest fidelity in quantitative analysis. A detailed, field-tested LC-MS/MS protocol for the simultaneous determination of Glimepiride and its metabolites is provided, aimed at researchers, analytical scientists, and drug development professionals who require robust and reproducible bioanalytical methods.

Physicochemical Properties and Chemical Structure

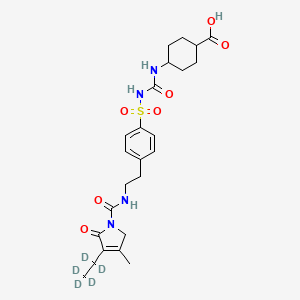

trans-Carboxy Glimepiride-d5 is the deuterated analog of the M2 metabolite of Glimepiride.[3] The five deuterium atoms are strategically placed on the terminal ethyl group, providing a stable mass shift of +5 Da (Daltons) without significantly altering its chemical properties or chromatographic retention time relative to the endogenous analyte.[4] This near-identical physicochemical behavior is the cornerstone of its effectiveness as an internal standard.[5]

The chemical structure is formally named (1r,4r)-4-(3-((4-(2-(3-(ethyl-d5)-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl)phenyl)sulfonyl)ureido)cyclohexane-1-carboxylic acid.[6]

Table 1: Physicochemical Properties of trans-Carboxy Glimepiride-d5

| Property | Value | Source(s) |

| CAS Number | 1217718-14-3 | [6][7] |

| Molecular Formula | C₂₄H₂₇D₅N₄O₇S | [6][8] |

| Molecular Weight | 525.6 g/mol | [6][8] |

| Synonym | An active labelled metabolite of Glimepiride | [7][8] |

| Required Isotopic Purity | ≥98% | [9] |

| Required Chemical Purity | >95% | [6] |

Metabolic Pathway of Glimepiride

Glimepiride undergoes extensive and complete hepatic oxidative biotransformation.[1][10] The metabolic cascade is a critical two-step process that dictates the drug's activity and clearance.

-

Formation of M1 Metabolite: The parent drug, Glimepiride, is first metabolized by the cytochrome P450 enzyme CYP2C9 to its cyclohexyl hydroxy methyl derivative, known as the M1 metabolite.[10][11][12] M1 retains approximately one-third of the pharmacological activity of Glimepiride, though the clinical significance of this activity is not fully established.[1][10]

-

Formation of M2 Metabolite: The active M1 metabolite is subsequently metabolized by cytosolic enzymes to the inactive carboxyl derivative, known as the M2 metabolite (trans-Carboxy Glimepiride).[10][12][13]

This complete metabolism results in the excretion of metabolites, with approximately 60-65% found in urine and the remainder in feces.[1][11] Understanding this pathway is essential for designing comprehensive pharmacokinetic studies that measure not only the parent drug but also its key metabolites.

The Role of Deuterated Standards in Quantitative Bioanalysis

In quantitative LC-MS/MS, achieving accuracy and precision is paramount.[5] Biological matrices like plasma are incredibly complex, introducing variables such as extraction efficiency and matrix-induced ion suppression or enhancement that can compromise data integrity.[14][15] A deuterated internal standard is the universally accepted gold standard for mitigating these issues.[4][5]

The core principle is Isotope Dilution Mass Spectrometry (IDMS) .[5] By spiking a known quantity of the deuterated standard (trans-Carboxy Glimepiride-d5) into the unknown sample at the very beginning of the workflow, it acts as a perfect surrogate for the target analyte (trans-Carboxy Glimepiride).[5] Because they are chemically identical, both the analyte and the standard experience the same losses during sample preparation and the same matrix effects during ionization.[5][14] The mass spectrometer can differentiate them by their mass difference. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, correcting for analytical variability and yielding highly accurate and reliable quantitative results.[5]

Experimental Protocol: Quantification in Human Plasma via UPLC-MS/MS

This section outlines a robust and validated method for the simultaneous quantification of Glimepiride and its metabolites in human plasma, adapted from established methodologies.[12][16]

Materials and Reagents

-

Reference Standards: Glimepiride, trans-Carboxy Glimepiride

-

Internal Standard: trans-Carboxy Glimepiride-d5

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

-

Buffers: Ammonium formate or acetate

-

Biological Matrix: Blank, drug-free human plasma

Sample Preparation: Protein Precipitation Workflow

Protein precipitation is a rapid and effective method for cleaning up plasma samples prior to LC-MS/MS analysis.[12]

-

Aliquot: Transfer 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 25 µL of the internal standard working solution (containing trans-Carboxy Glimepiride-d5 in methanol).

-

Precipitate: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[16]

-

Vortex: Vortex the sample vigorously for 60 seconds to ensure complete protein precipitation and extraction of the analytes.

-

Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a new set of tubes.

-

Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 70:30 acetonitrile:buffer). Vortex for 30 seconds.[16]

-

Inject: Transfer the reconstituted sample to an autosampler vial and inject 5-10 µL into the UPLC-MS/MS system.[16]

UPLC-MS/MS Instrument Conditions

The following table provides representative instrumental parameters for a successful analysis. These should be optimized for the specific instrumentation available in the laboratory.

Table 2: Representative UPLC-MS/MS Parameters

| Parameter | Condition | Source(s) |

| UPLC System | Waters Acquity UPLC or equivalent | [16] |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | [16] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.0 | [17] |

| Mobile Phase B | Acetonitrile | [17] |

| Elution | Isocratic: 70% B | [16] |

| Flow Rate | 0.3 mL/min | [16] |

| Column Temp. | 40 °C | |

| Injection Vol. | 10 µL | [16] |

| Mass Spectrometer | Triple Quadrupole (e.g., Waters TQD) | [16] |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative Switching | [16][17] |

| Capillary Voltage | 3.0 kV | |

| Source Temp. | 150 °C | |

| Desolvation Temp. | 350 °C | |

| MRM Transitions | See Table 3 below |

Table 3: Example Multiple Reaction Monitoring (MRM) Transitions

| Compound | Mode | Precursor Ion (m/z) | Product Ion (m/z) | Source(s) |

| Glimepiride | ESI+ | 491.2 | 352.2 | [18][19] |

| trans-Carboxy Glimepiride (M2) | ESI- | 519.2 | 455.2 | Predicted |

| trans-Carboxy Glimepiride-d5 (IS) | ESI- | 524.2 | 460.2 | Predicted |

*Predicted transitions are based on molecular weight and common fragmentation patterns. These must be empirically determined and optimized during method development.

A Note on Synthesis and Isotopic Labeling

The synthesis of a deuterated internal standard is a highly specialized process. While specific, proprietary routes are not publicly disclosed, the general approach involves multi-step organic synthesis. The deuterium atoms are typically incorporated early in the synthesis of one of the key building blocks, for instance, by using a deuterated ethyl-containing precursor for the pyrrolinone ring structure. Alternatively, late-stage chemical synthesis or biotransformation using specific microbes can be employed to generate deuterated metabolites from a deuterated parent drug.[20] The final product must undergo rigorous purification and characterization to confirm its chemical and isotopic purity, ensuring it is fit for purpose as a quantitative internal standard.

Conclusion

trans-Carboxy Glimepiride-d5 is an essential tool for any research or clinical program involving the antidiabetic drug Glimepiride. Its use as an internal standard within an Isotope Dilution Mass Spectrometry workflow provides an unparalleled level of confidence in the analytical data.[5] By effectively correcting for inevitable variations in sample processing and instrumental analysis, it enables the accurate, precise, and robust quantification of Glimepiride's primary inactive metabolite. The methodologies and principles outlined in this guide provide a framework for developing and implementing high-fidelity bioanalytical assays critical for informed decision-making in drug development and therapeutic drug monitoring.

References

-

Glimepiride - Wikipedia. [Link]

-

Deuterated internal standards and bioanalysis by AptoChem. [Link]

-

Understanding Glimepiride: A Key Player in Diabetes Management - Oreate AI Blog. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

-

Glimepiride: evidence-based facts, trends, and observations - PMC. [Link]

-

Simultaneous Determination of Glimepiride and Its Metabolites in Human Plasma by Liquid Chromatography Coupled to a Tandem Mass Spectrometry - PubMed. [Link]

-

The Role of Internal Standards In Mass Spectrometry - SCION Instruments. [Link]

-

glimepiride - ClinPGx. [Link]

-

What is the elimination half-life of glimepiride (sulfonylurea) from the system? - Dr.Oracle. [Link]

-

A validated LC-MS/MS method for the estimation of glimepiride and pitavastatin in rat plasma: Application to drug interaction studies - PubMed. [Link]

-

UPLC-MS/MS Method for Simultaneous Quantification of Glimepiride and Metformin in Human Plasma. [Link]

-

Determination of Glimepiride in Human Plasma by Liquid Chromatography− Electrospray Ionization Tandem Mass Spectrometry - Semantic Scholar. [Link]

-

A Validated Bioanalytical Method for Determination of Glimepiride in Human Plasma Using UPLC-MS/MS - IOSR Journal. [Link]

-

1217718-14-3| Chemical Name : trans-Carboxy Glimepiride-d5 - Pharmaffiliates. [Link]

-

Synthesis of deuterated metabolites - Hypha Discovery. [Link]

-

GLIMEPIRIDE - New Drug Approvals. [Link]

-

AN OVERVIEW OF THE SYNTHESIS OF GLIMPERIDE. - IJCRT.org. [Link]

-

Synthesis and Characterization of a Novel Polymorph of Glimepiride - Austin Publishing Group. [Link]

Sources

- 1. Glimepiride - Wikipedia [en.wikipedia.org]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. trans-Carboxy Glimepiride | LGC Standards [lgcstandards.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. thepurechem.com [thepurechem.com]

- 7. trans-Carboxy Glimepiride-d5 | LGC Standards [lgcstandards.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. ClinPGx [clinpgx.org]

- 11. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. texilajournal.com [texilajournal.com]

- 15. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 16. iosrjournals.org [iosrjournals.org]

- 17. A validated LC-MS/MS method for the estimation of glimepiride and pitavastatin in rat plasma: Application to drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijpras.com [ijpras.com]

- 19. semanticscholar.org [semanticscholar.org]

- 20. hyphadiscovery.com [hyphadiscovery.com]

Strategic Bioanalysis of Glimepiride Metabolite M2: The Deuterated Internal Standard Protocol

Executive Summary

The MIST Compliance Imperative In the development of sulfonylurea therapeutics, the quantification of metabolites is not merely a pharmacokinetic exercise but a regulatory mandate. Glimepiride, a third-generation sulfonylurea, undergoes significant metabolism via CYP2C9 to form the hydroxy-metabolite (M1), which is subsequently dehydrogenated by cytosolic enzymes to the carboxy-metabolite (M2).[1][2][3]

Under FDA and ICH M3(R2) Metabolites in Safety Testing (MIST) guidelines, metabolites circulating at >10% of total drug-related exposure require rigorous safety qualification.[1][3] M2, being a major circulating metabolite, falls squarely into this category.[1]

This guide addresses the technical chasm between standard "parent drug" assays and the high-precision requirements for M2 quantification. It argues for and details the implementation of a Stable Isotope Labeled (SIL) Internal Standard (Glimepiride-M2-d5) , rejecting the common but flawed practice of using the deuterated parent or analog IS for metabolite quantification.[1]

Part 1: The Bioanalytical Context[4]

The Metabolic Cascade

Understanding the structural evolution from Parent to M2 is critical for mass spectrometry method design. M2 is significantly more polar than Glimepiride due to the oxidation of the methyl group on the cyclohexyl ring to a carboxylic acid.

Figure 1: Sequential oxidation pathway of Glimepiride.[1][3] Note the mass shift from 490.6 to 520.6.

The "Analog IS" Trap

Many labs attempt to quantify M2 using Glimepiride-d5 (the deuterated parent) as the internal standard. This is scientifically unsound for regulated bioanalysis due to Retention Time (RT) Divergence .[1][3]

-

Glimepiride RT: ~3.5 min (Late eluting)

-

M2 RT: ~1.2 min (Early eluting due to -COOH)

-

The Flaw: Matrix effects (ion suppression/enhancement) occurring at 1.2 min are not experienced by the IS eluting at 3.5 min. The IS fails to correct for the specific ionization environment of the analyte.

The Solution: You must synthesize or procure Glimepiride-M2-d5 .[1][3] This molecule matches the polarity and pKa of M2, co-eluting perfectly and correcting for matrix effects, extraction efficiency, and injection variability.

Part 2: The Molecule & Synthesis Strategy

If a commercial standard of Glimepiride-M2-d5 is unavailable, it must be synthesized.[1][3] The deuterium labeling position is critical.

Ideal Labeling Position

The deuterium atoms must be placed in a metabolically stable position that does not undergo exchange in acidic media or enzymatic cleavage.

-

Preferred Site: The Ethyl group on the pyrrolinone ring or the Sulfonylurea linker (if stable).

-

Avoid: The cyclohexyl ring, as this is the site of metabolic oxidation. Labeling here could lead to Kinetic Isotope Effects (KIE), altering the extraction recovery relative to the unlabeled M2.

Chemical Properties Comparison[1][3][5][6]

| Property | Glimepiride (Parent) | Metabolite M2 | Glimepiride-M2-d5 (IS) |

| MW (Monoisotopic) | 490.22 | 520.20 | 525.23 |

| Functional Group | Methyl-cyclohexyl | Carboxy-cyclohexyl | Carboxy-cyclohexyl-d5 |

| pKa (Acidic) | ~5.2 (Sulfonylurea) | ~4.5 (Carboxylic acid) + ~5.2 | Matches M2 |

| LogP | ~3.5 (Lipophilic) | ~1.2 (Polar) | Matches M2 |

| Solubility | DMSO, Methanol | Buffer pH > 6, MeOH | Buffer pH > 6, MeOH |

Part 3: Method Development Strategy

Mass Spectrometry (LC-MS/MS)

Ionization Mode: ESI Positive (+).[1][3] Although M2 has a carboxylic acid, the sulfonylurea and pyrrole nitrogens protonate readily.

MRM Transitions:

-

Analyte (M2):

521.2ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Internal Standard (M2-d5):

526.2ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Note: The fragment mass shifts by +5, confirming the label is on the "left" side (pyrrolinone/ethyl) or the sulfonamide core, ensuring the fragment is specific to the IS.

-

Sample Preparation: Solid Phase Extraction (SPE)

Due to the polarity of M2, Liquid-Liquid Extraction (LLE) with ether/hexane (common for Parent) yields poor recovery.[1][3] Protein Precipitation (PPT) is too dirty for high-sensitivity MIST studies.[1][3] Mixed-Mode Anion Exchange (MAX) SPE is the gold standard here.[1][3]

Protocol:

-

Conditioning: Methanol (1 mL) followed by Water (1 mL).

-

Loading: 200 µL Plasma + 20 µL IS (M2-d5) + 200 µL 2% Formic Acid (to ionize the basic nitrogen for retention, or adjust pH > 8 for anion exchange if using MAX).

-

Elution: 2% Formic Acid in Methanol (protonates the -COOH, breaking the ionic interaction).[1]

Chromatographic Separation

The critical quality attribute is separating M2 from M1 and Parent, and ensuring M2-d5 co-elutes with M2.[1]

-

Column: C18 with polar-endcapping (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl).[1][3]

-

Mobile Phase A: 0.1% Formic Acid in Water.[8]

-

Gradient: Start low organic (10% B) to retain the polar M2, ramp to 90% B to elute Parent.

Part 4: Analytical Workflow & Logic

Figure 2: Analytical workflow emphasizing the equilibration of the Deuterated IS with the biological matrix prior to extraction.

Part 5: Validation & Troubleshooting

The "Cross-Signal" Contribution Test

Before running samples, you must validate the isotopic purity.

-

Inject Pure M2 (ULOQ): Monitor IS channel (526->357).[1][3] Signal should be < 5% of IS LLOQ response.

-

Inject Pure IS: Monitor M2 channel (521->352). Signal should be < 20% of M2 LLOQ response. Why? Commercial deuterated standards can contain traces of unlabeled ("d0") material, which causes false positives in low-concentration samples.[1][3]

Deuterium Exchange

Warning: Avoid using acidic mobile phases with high temperatures (>60°C) for prolonged periods if the deuterium label is on a labile position (e.g., adjacent to a carbonyl).[1]

-

Test: Incubate IS in mobile phase for 24 hours. Analyze. If the "d5" peak decreases and "d4" appears, the label is unstable.

Isobaric Interferences

Glimepiride metabolites can undergo in-source fragmentation.[1][3]

-

Glucuronides: A Glimepiride-Glucuronide might lose the glucuronic acid moiety in the ion source, appearing as "Parent" or "M2".

-

Defense: Ensure chromatographic separation between M2 and any potential glucuronides.

References

-

Food and Drug Administration (FDA). (2020).[1][3][8][11] Safety Testing of Drug Metabolites (MIST) Guidance for Industry. Retrieved from [Link]

-

Kim, H., et al. (2012).[1] "Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry." Journal of Chromatography B. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011).[1][3] Guideline on Bioanalytical Method Validation. Retrieved from [Link]

-

Gu, H., et al. (2011).[1] "Stable isotope labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

- 1. Glimepiride - Wikipedia [en.wikipedia.org]

- 2. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glimepiride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Glimepiride synthesis - chemicalbook [chemicalbook.com]

- 7. ajpaonline.com [ajpaonline.com]

- 8. ijpras.com [ijpras.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]

A Technical Guide to Sourcing and Utilizing trans-Carboxy Glimepiride-d5 (CAS 1217718-14-3) for Bioanalytical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, experience-driven framework for researchers requiring trans-Carboxy Glimepiride-d5 for bioanalytical studies. Given the specialized nature of this isotopically labeled metabolite, this document focuses on the practical challenges of sourcing, the critical necessity of custom synthesis, and the rigorous in-house validation required to ensure data integrity in regulated and non-regulated research environments.

Introduction: The Critical Role of a Labeled Metabolite Internal Standard

Glimepiride, a third-generation sulfonylurea, is a potent oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Its metabolism is a critical aspect of its pharmacokinetic profile. Glimepiride is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, into two major metabolites: an active hydroxymethyl derivative (M1) and a subsequent inactive carboxyl derivative (M2), also known as trans-Carboxy Glimepiride.[2][3]

In pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies, the accurate quantification of a drug and its metabolites in biological matrices is paramount.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalysis due to its high sensitivity and selectivity.[6][7] The reliability of LC-MS/MS data, however, is critically dependent on the use of an appropriate internal standard (IS).[8][9]

A stable isotope-labeled (SIL) internal standard, such as trans-Carboxy Glimepiride-d5, is the preferred choice for mass spectrometry-based assays.[10][11] Because it is chemically identical to the analyte, a SIL-IS co-elutes and experiences the same matrix effects and ionization variability, providing the most effective normalization and ensuring the highest degree of accuracy and precision.[6][12] The deuterium (d5) label provides a mass shift that allows the mass spectrometer to distinguish it from the endogenous, non-labeled metabolite.[13]

The Sourcing Challenge: Custom Synthesis as the Primary Route

Unlike parent drug compounds, labeled metabolites such as trans-Carboxy Glimepiride-d5 are rarely available as off-the-shelf commercial products. Their niche demand means that researchers must typically engage with a specialized Contract Research Organization (CRO) or a custom synthesis laboratory.[][15][16] This process requires a proactive and detailed approach from the researcher to ensure the final product meets the stringent requirements of a bioanalytical internal standard.

Identifying and Vetting a Custom Synthesis Partner

The selection of a CRO is a critical first step. Key evaluation criteria should include:

-

Expertise in Isotope Labeling: The CRO must have demonstrated experience in stable isotope synthesis, which involves specialized techniques to control isotopic incorporation and placement.[][17]

-

Analytical Capabilities: The partner must have robust in-house analytical capabilities (e.g., high-resolution MS, NMR, HPLC/UPLC) to confirm the structure, purity, and isotopic enrichment of the final compound.[18][19]

-

Quality Systems and Documentation: For studies supporting regulatory filings, the CRO should ideally operate under a recognized quality system (e.g., GLP-like environment) and must provide a comprehensive Certificate of Analysis (CoA).[19][20]

-

Communication and Project Management: A successful partnership relies on clear communication, regular progress updates, and transparent handling of any synthetic challenges.[17]

Several organizations specialize in the custom synthesis of isotopically labeled compounds for the pharmaceutical and research industries.[21][22][23][24]

The Custom Synthesis Workflow

The process of commissioning a custom synthesis project typically follows a structured path.

When submitting a Request for Quotation (RFQ), the researcher must provide clear and unambiguous specifications.

| Parameter | Recommended Specification | Rationale |

| Compound Name | trans-Carboxy Glimepiride-d5 | Unambiguous identification. |

| CAS Number | 1217718-14-3 | Universal registry number for precise identification.[13] |

| Chemical Formula | C24H27D5N4O7S | Confirms isotopic composition.[25] |

| Molecular Weight | 525.63 | Theoretical mass for MS verification.[25] |

| Chemical Purity | ≥98% (by HPLC/UPLC) | Ensures that impurities do not interfere with the assay.[18] |

| Isotopic Enrichment | ≥98% | Minimizes crosstalk from the unlabeled analyte, ensuring accurate quantification.[19] |

| Required Amount | e.g., 5 mg | Sufficient quantity for method development, validation, and all planned studies. |

| Documentation | Certificate of Analysis (CoA) with 1H-NMR, Mass Spec, and HPLC/UPLC purity data. | Essential for quality assessment and regulatory compliance.[19][20] |

In-House Validation: The Self-Validating System

Upon receipt, the custom-synthesized trans-Carboxy Glimepiride-d5 must undergo rigorous in-house validation before it can be used in any bioanalytical method. This step is a cornerstone of scientific integrity and is mandated by regulatory bodies like the FDA.[5][20][26] The goal is to create a self-validating system where the performance of the internal standard is thoroughly documented and understood.

Identity and Purity Confirmation

Even with a supplier's CoA, independent verification is a critical best practice.

-

Mass Spectrometry: Infuse a dilute solution of the IS into the mass spectrometer to confirm the parent mass and fragmentation pattern. The observed mass should correspond to the deuterated compound (MW ~525.6).

-

Chromatographic Purity: Analyze the compound using a high-resolution HPLC or UPLC method to confirm the purity stated on the CoA and ensure the absence of co-eluting impurities.

Protocol: Preparation and Validation of Stock Solutions

Accurate preparation of stock solutions is fundamental to the entire quantitative assay.

-

Weighing: Accurately weigh a precise amount (e.g., 1.0 mg) of the solid standard using a calibrated analytical microbalance.

-

Dissolution: Dissolve the solid in a suitable organic solvent (e.g., DMSO, Methanol) to create a high-concentration primary stock solution (e.g., 1.0 mg/mL). Ensure complete dissolution, using sonication if necessary.[27]

-

Serial Dilutions: Prepare a series of working stock solutions by performing accurate serial dilutions with the appropriate solvent (e.g., 50:50 Acetonitrile:Water).

-

Stability Assessment: The stability of these solutions must be evaluated under various conditions as per regulatory guidelines, including bench-top (room temperature), refrigerated, and freeze-thaw stability.[5][28]

Protocol: Use as an Internal Standard in LC-MS/MS Bioanalysis

This protocol outlines the integration of trans-Carboxy Glimepiride-d5 into a typical plasma sample analysis workflow.

-

Sample Preparation:

-

Thaw plasma samples (calibration standards, QCs, and unknown study samples) at room temperature.

-

Aliquot 100 µL of each plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the IS working solution (at a fixed, optimized concentration) to every tube except the blank matrix sample. Vortex briefly.

-

Add 300 µL of a protein precipitation solvent (e.g., cold acetonitrile). Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or HPLC vials.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition.

-

-

LC-MS/MS Analysis:

-

Inject a defined volume (e.g., 5-10 µL) onto the LC-MS/MS system.

-

Develop a chromatographic method (e.g., using a C18 column) that provides good peak shape and retention for the analyte and IS.

-

Optimize MS/MS parameters (e.g., using electrospray ionization in positive or negative mode) to monitor specific precursor-to-product ion transitions for both trans-Carboxy Glimepiride and trans-Carboxy Glimepiride-d5.

-

-

Data Processing:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibration standards.

-

Use the resulting regression equation to determine the concentration of the analyte in QC and unknown samples.

-

Conclusion: Ensuring Data Integrity Through Rigorous Practice

trans-Carboxy Glimepiride-d5 is an essential tool for the accurate quantification of Glimepiride's primary inactive metabolite. Due to its specialized nature, sourcing this internal standard necessitates a partnership with a custom synthesis laboratory. This process places a significant responsibility on the researcher to define precise specifications and to conduct thorough in-house validation upon receipt. By following the principles of rigorous sourcing, comprehensive characterization, and systematic validation, researchers can ensure that this critical reagent performs its function reliably, thereby guaranteeing the integrity and defensibility of their bioanalytical data.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 3476, Glimepiride." PubChem, [Link]. Accessed February 20, 2026.[1]

-

Drugs.com. "Glimepiride: Package Insert / Prescribing Information / MOA." Drugs.com, February 1, 2026, [Link]. Accessed February 20, 2026.[3]

-

MedCentral. "Glimepiride: uses, dosing, warnings, adverse events, interactions." MedCentral, [Link]. Accessed February 20, 2026.[29]

-

ResolveMass Laboratories Inc. "Deuterated Standards for LC-MS Analysis." ResolveMass Laboratories Inc., November 8, 2025, [Link]. Accessed February 20, 2026.[11]

-

sanofi-aventis U.S. LLC. "AMARYL (glimepiride tablets) 1, 2, and 4 mg." Accessdata.fda.gov, [Link]. Accessed February 20, 2026.[30]

-

CK Isotopes. "Custom Synthesis." CK Isotopes, [Link]. Accessed February 20, 2026.[15]

-

Atlanchim Pharma. "Custom Synthesis." Atlanchim Pharma, [Link]. Accessed February 20, 2026.[17]

-

Al-Omar, M. A., et al. "The Clinical Pharmacokinetics and Pharmacodynamics of Glimepiride—A Systematic Review and Meta-Analysis." MDPI, vol. 18, no. 1, January 17, 2025, p. 195, [Link]. Accessed February 20, 2026.[4]

-

Odoemelam, C. S. "A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES." International Journal of Research - GRANTHAALAYAH, vol. 8, no. 10, 2020, pp. 320-327, [Link]. Accessed February 20, 2026.[9]

-

Charles River Laboratories. "Isotopic Labeling Services." Charles River Laboratories, [Link]. Accessed February 20, 2026.[19]

-

Muntean, D. L., et al. "Pharmacokinetic modeling of glimepiride plasma concentration in healthy subjects." Farmacia, vol. 61, no. 5, 2013, pp. 949-956, [Link]. Accessed February 20, 2026.[31]

-

Noctiluca. "CRO chemistry laboratory." Noctiluca.eu, [Link]. Accessed February 20, 2026.[22]

-

Lee, S. E., et al. "Pharmacokinetic and pharmacodynamic modelling of the effects of glimepiride on insulin secretion and glucose lowering in healthy humans." PubMed, October 15, 2006, [Link]. Accessed February 20, 2026.[7]

-

Boggula, N., et al. "A study on pharmacokinetic parameters of glimepiride in experimental diabetes mellitus induced rats." Journal of Pharmacognosy and Phytochemistry, vol. 9, no. 5, August 22, 2020, pp. 11-14, [Link]. Accessed February 20, 2026.[32]

-

Chiroblock GmbH. "What is Custom Synthesis? What is a CRO and what's a FTE contract?" Chiroblock.de, [Link]. Accessed February 20, 2026.[16]

-

BioPharmGuy. "122 Contract Research Companies: Chemical Synthesis." BioPharmGuy, [Link]. Accessed February 20, 2026.[23]

-

SiChem. "Custom Synthesis." SiChem.de, [Link]. Accessed February 20, 2026.[24]

-

U.S. Food and Drug Administration. "Bioanalytical Method Validation Guidance for Industry." FDA.gov, May 24, 2018, [Link]. Accessed February 20, 2026.[20]

-

ResolveMass Laboratories Inc. "Essential FDA Guidelines for Bioanalytical Method Validation." ResolveMass Laboratories Inc., December 26, 2025, [Link]. Accessed February 20, 2026.[5]

-

U.S. Food and Drug Administration. "Bioanalytical Method Validation." FDA.gov, May 2001, [Link]. Accessed February 20, 2026.[28]

-

Shah, V. P., et al. "Validation of bioanalytical methods - Highlights of FDA's guidance." ResearchGate, January 2001, [Link]. Accessed February 20, 2026.[26]

-

Pharmaffiliates. "Glimepiride-impurities." Pharmaffiliates, [Link]. Accessed February 20, 2026.[25]

Sources

- 1. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. drugs.com [drugs.com]

- 4. mdpi.com [mdpi.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pharmacokinetic and pharmacodynamic modelling of the effects of glimepiride on insulin secretion and glucose lowering in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. texilajournal.com [texilajournal.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. thepurechem.com [thepurechem.com]

- 15. Custom Synthesis - CK Isotopes - UK Stable Isotopes Supplier [ckisotopes.com]

- 16. What is Custom Synthesis? What is a CRO and what's a FTE contract? Chiroblock GmbH [chiroblock.com]

- 17. atlanchimpharma.com [atlanchimpharma.com]

- 18. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 19. criver.com [criver.com]

- 20. fda.gov [fda.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. noctiluca.eu [noctiluca.eu]

- 23. biopharmguy.com [biopharmguy.com]

- 24. Custom Synthesis - SiChem [sichem.de]

- 25. pharmaffiliates.com [pharmaffiliates.com]

- 26. researchgate.net [researchgate.net]

- 27. caymanchem.com [caymanchem.com]

- 28. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 29. medcentral.com [medcentral.com]

- 30. accessdata.fda.gov [accessdata.fda.gov]

- 31. revmedchir.ro [revmedchir.ro]

- 32. phytojournal.com [phytojournal.com]

metabolic pathway of glimepiride CYP2C9 carboxy derivative

An In-Depth Technical Guide to the Metabolic Pathway of Glimepiride to its CYP2C9-Mediated Carboxy Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glimepiride, a third-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus. Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate, which is dominated by hepatic biotransformation. This technical guide provides a comprehensive exploration of the metabolic pathway leading to the formation of the glimepiride carboxy derivative. We will dissect the enzymatic machinery, focusing on the pivotal role of Cytochrome P450 2C9 (CYP2C9), and elucidate the subsequent oxidation to its inactive carboxyl endpoint. This document furnishes drug development professionals and researchers with detailed experimental protocols, quantitative kinetic data, and an understanding of the clinical implications stemming from this critical metabolic route, including pharmacogenetic variability and drug-drug interaction potential.

Introduction: Glimepiride in the Clinical and Metabolic Landscape

Glimepiride exerts its glucose-lowering effect by stimulating insulin release from pancreatic β-cells and enhancing peripheral tissue sensitivity to insulin.[1][2] Approved by the FDA in 1995, it is lauded for its potency and long duration of action.[1][3] Unlike some other sulfonylureas, glimepiride is associated with a lower risk of hypoglycemia and has fewer cardiovascular effects.[1][4]

The disposition of glimepiride is characterized by complete and rapid absorption followed by extensive hepatic metabolism; accumulation after multiple doses does not occur.[3][4] Understanding this metabolic pathway is paramount for predicting its pharmacokinetic profile, assessing the risk of drug-drug interactions (DDIs), and interpreting inter-individual variability in patient response, often rooted in pharmacogenetics.

The Two-Step Metabolic Cascade: From Glimepiride to its Carboxy Derivative

Glimepiride undergoes a sequential, two-step oxidative biotransformation, primarily in the liver.[4] The parent drug is first converted to an active intermediate metabolite, which is then further metabolized to an inactive final product.

Step 1: CYP2C9-Mediated Hydroxylation

The initial and rate-determining step in glimepiride's metabolism is the hydroxylation of the methyl group on the cyclohexyl ring.[1][5] This reaction is almost exclusively catalyzed by the Cytochrome P450 2C9 (CYP2C9) isoenzyme.[5][6] The product of this reaction is the cyclohexyl hydroxymethyl derivative, commonly referred to as M1.[1][6]

-

Metabolite M1 (Hydroxymethyl Derivative): This metabolite is pharmacologically active, retaining approximately one-third of the hypoglycemic activity of the parent glimepiride in animal models.[1][6] However, its contribution to the overall clinical effect is not fully established.[6]

Step 2: Cytosolic Oxidation to the Carboxy Derivative

Following its formation, the M1 metabolite is rapidly oxidized to its corresponding carboxyl derivative, known as M2.[1][5] This second step is carried out by one or more cytosolic enzymes and does not involve the CYP450 system.[5][6]

-

Metabolite M2 (Carboxy Derivative): The M2 metabolite is pharmacologically inactive.[1][3][7] Its formation represents the terminal step in the metabolic clearance of glimepiride.

The complete biotransformation ensures that the majority of an administered dose is excreted as metabolites, with approximately 60% found in the urine (predominantly M1) and the remainder in the feces (predominantly M2).[4][8]

Caption: Metabolic pathway of Glimepiride to its carboxy derivative (M2).

Methodologies for Characterizing the Glimepiride Metabolic Pathway

Investigating the biotransformation of glimepiride requires robust in vitro and analytical methodologies. These protocols are designed not only to identify and quantify the parent drug and its metabolites but also to determine the enzymatic kinetics that govern the process.

In Vitro Metabolism Assay Using Human Liver Microsomes (HLM)

The use of HLM is the gold standard for in vitro studies of Phase I metabolism because they contain a high concentration of CYP450 enzymes. This assay allows for the determination of kinetic parameters like Kₘ and Vₘₐₓ and the screening of potential inhibitors.

Expertise & Causality: The choice of HLM is causal; it directly provides the primary enzymatic system (CYP2C9) responsible for glimepiride's initial metabolism in a controlled environment. An NADPH-regenerating system is included because CYP450 enzymes require NADPH as a cofactor for their catalytic cycle. The reaction is terminated with a cold organic solvent (e.g., acetonitrile) to precipitate proteins and halt all enzymatic activity simultaneously, ensuring the measured metabolite concentration accurately reflects the reaction time.

Trustworthiness (Self-Validation):

-

Negative Controls: Incubations without the NADPH-regenerating system are crucial to confirm that metabolite formation is dependent on CYP450 activity.

-

Positive Controls: Including a known selective CYP2C9 inhibitor, such as sulfaphenazole, validates that the observed metabolism is indeed mediated by CYP2C9.[9] A concentration-dependent decrease in M1 formation upon co-incubation with the inhibitor confirms this.

-

Linearity Checks: Preliminary experiments must establish that metabolite formation is linear with respect to both incubation time and microsomal protein concentration to ensure that the kinetic measurements are made under initial velocity conditions.[10]

Experimental Protocol: In Vitro Glimepiride Metabolism

-

Preparation: Prepare a 50 mM potassium phosphate buffer (pH 7.4). Prepare stock solutions of glimepiride, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and pooled human liver microsomes.

-

Incubation Mixture: In a microcentrifuge tube on ice, combine the phosphate buffer, MgCl₂, and liver microsomes (final concentration typically 0.3-0.65 mg/mL).[10]

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to bring it to temperature.

-

Initiation: Add the glimepiride substrate (at various concentrations, e.g., 0-100 µM, to determine kinetics) to the mixture.[10] Immediately after, add the NADPH regenerating system to initiate the reaction. The final volume is typically 200 µL.

-

Reaction: Incubate at 37°C in a shaking water bath for a predetermined linear time (e.g., 30 minutes).[10]

-

Termination: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like glipizide or glyburide).

-

Sample Processing: Vortex the mixture vigorously and centrifuge at >12,000 g for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Caption: Experimental workflow for an in vitro glimepiride metabolism assay.

Bioanalytical Quantification via LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying glimepiride and its metabolites in complex biological matrices like plasma or microsomal incubates.[11][12]

Expertise & Causality: The choice of LC-MS/MS is driven by its unparalleled sensitivity and specificity. Chromatography (LC) separates the parent drug, its metabolites (M1 and M2), and the internal standard based on their physicochemical properties, preventing analytical interference. Tandem mass spectrometry (MS/MS) provides two levels of mass filtering. The first selects the specific mass-to-charge ratio (m/z) of the target analyte (parent ion), and the second detects specific fragment ions generated by collision-induced dissociation. This "multiple reaction monitoring" (MRM) is highly specific and allows for accurate quantification even at very low concentrations.

Trustworthiness (Self-Validation): Bioanalytical methods must be validated according to regulatory guidelines (e.g., FDA). This involves demonstrating:

-

Selectivity: No interference from endogenous matrix components.

-

Accuracy & Precision: The closeness of measured values to the true value and the reproducibility of measurements.

-

Calibration Curve: A linear response over the expected concentration range.

-

Matrix Effect: Assessing whether the biological matrix suppresses or enhances the analyte signal.

-

Stability: Ensuring the analyte is stable during sample collection, storage, and processing.

Protocol Outline: LC-MS/MS Analysis of Glimepiride, M1, and M2 in Plasma

-

Sample Preparation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.[11]

-

Extraction: Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm for 10 min).

-

Evaporation & Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase mixture (e.g., 10 mM ammonium acetate and acetonitrile, 1:1 v/v).[11]

-

Chromatography: Inject the sample onto a reverse-phase LC column (e.g., a C18 or CN column).[11] Use a gradient or isocratic mobile phase to achieve separation of glimepiride, M1, and M2.

-

Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor specific MRM transitions for each analyte and the internal standard.

-

Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators. Use this curve to determine the concentrations in the unknown samples.

Quantitative Data & Interpretation

The methodologies described above yield critical quantitative data that define the metabolic pathway.

Table 1: Representative Enzyme Kinetic Parameters for Glimepiride Metabolism

This data is essential for building pharmacokinetic models and predicting the potential for metabolic DDIs. A low Kₘ value indicates a high affinity of the enzyme for the substrate.

| Parameter | Value | Enzyme System | Significance |

| Kₘ (Michaelis Constant) | 28.9 ± 2.97 µM | Human Liver Microsomes | Indicates the substrate concentration at which the reaction rate is half of Vₘₐₓ.[10] |

| Vₘₐₓ (Maximum Velocity) | 0.559 ± 0.017 µmol/min/mg protein | Human Liver Microsomes | Represents the maximum rate of M1 formation under saturating substrate conditions.[10] |

Data synthesized from a study on in vitro oxidative biotransformation.[10]

Table 2: Pharmacokinetic Parameters of Glimepiride and its Metabolites

This table summarizes key in vivo parameters following oral administration of glimepiride.

| Parameter | Glimepiride (Parent) | M1 (Hydroxymethyl) | M2 (Carboxy) |

| Tₘₐₓ (Time to Peak) | ~2–3 hours | ~3-4 hours | ~4-5 hours |

| t₁/₂ (Half-life) | ~5–9 hours | ~3–6 hours | ~5-7 hours |

| Primary Excretion Route | Metabolism | Urine | Feces/Urine |

| Pharmacological Activity | Active | Active (~33%) | Inactive |

Data compiled from multiple pharmacokinetic studies.[1][3][8]

Clinical and Pharmacogenetic Implications

The central role of CYP2C9 in glimepiride clearance makes this pathway a focal point for clinically significant variability.

Pharmacogenetics of CYP2C9

CYP2C9 is a polymorphic enzyme, with several variant alleles that result in decreased enzymatic activity.[6] The most studied are CYP2C92 and CYP2C93.

-

Impact of CYP2C93 Allele: Individuals who are heterozygous carriers of the CYP2C93 allele exhibit significantly decreased oral clearance of glimepiride.[6][13] Studies have shown that the area under the plasma concentration-time curve (AUC) for glimepiride can be approximately 2.5 to 4-fold higher in CYP2C91/3 individuals compared to those with the wild-type CYP2C91/1 genotype.[8][14] This leads to a more pronounced pharmacological effect and an increased risk of hypoglycemia.[13] Therefore, genotyping can be a crucial tool for dose individualization in certain populations.

Drug-Drug Interactions (DDIs)

Given that CYP2C9 metabolizes numerous drugs, there is a significant potential for DDIs.

-

CYP2C9 Inhibitors: Co-administration of glimepiride with strong CYP2C9 inhibitors (e.g., fluconazole, sulfaphenazole, amiodarone) can dramatically increase glimepiride plasma concentrations, elevating the risk of severe hypoglycemia.[9][15][16]

-

CYP2C9 Inducers: Conversely, co-administration with strong CYP2C9 inducers (e.g., rifampicin) can decrease glimepiride exposure and potentially lead to a loss of glycemic control.[8] A clinical study reported a 33% reduction in the AUC of glimepiride when co-administered with rifampicin.[8]

Conclusion

The metabolic pathway of glimepiride to its carboxy derivative is a well-defined, two-step process initiated by the polymorphic enzyme CYP2C9 and completed by cytosolic enzymes. The initial hydroxylation to the active M1 metabolite is the critical juncture that determines the drug's clearance rate and is the locus of significant pharmacogenetic and drug-drug interaction effects. A thorough understanding of this pathway, supported by robust in vitro and bioanalytical methodologies, is indispensable for the safe and effective development and clinical application of glimepiride. For drug development professionals, characterizing the interaction of new chemical entities with this pathway is a fundamental component of a comprehensive safety assessment.

References

-

The Clinical Pharmacokinetics and Pharmacodynamics of Glimepiride—A Systematic Review and Meta-Analysis. MDPI. Available at: [Link]

-

Glimepiride - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Glimepiride - Wikipedia. Wikipedia. Available at: [Link]

-

Pharmacokinetics and pharmacodynamics of the hydroxymetabolite of glimepiride (Amaryl) after intravenous administration. PubMed. Available at: [Link]

-

Glimepiride: evidence-based facts, trends, and observations. PMC. Available at: [Link]

-

The interaction between glimepiride and other drugs metabolized by CYP2C9 using an in vitro model. ProQuest. Available at: [Link]

-

glimepiride - ClinPGx. PharmGKB. Available at: [Link]

-

Simultaneous Determination of Glimepiride and Its Metabolites in Human Plasma by Liquid Chromatography Coupled to a Tandem Mass Spectrometry. PubMed. Available at: [Link]

-

Optimization of the in vitro oxidative biotransformation of glimepiride as a model substrate for cytochrome p450 using factorial design. PMC. Available at: [Link]

-

A review of analytical techniques for determination of glimepiride: present and perspectives. PubMed. Available at: [Link]

-

Effect of CYP2C9 genetic polymorphisms on the efficacy and pharmacokinetics of glimepiride in subjects with type 2 diabetes. PubMed. Available at: [Link]

-

Potential CYP2C9-mediated drug-drug interactions in hospitalized type 2 diabetes mellitus patients treated with the sulphonylureas glibenclamide, glimepiride or glipizide. PubMed. Available at: [Link]

-

A Review of Analytical Methods. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

-

Potential CYP2C9-mediated drug-drug interactions in hospitalized type 2 diabetes mellitus patients treated with the sulphonylureas glibenclamide, glimepiride or glipizide. ResearchGate. Available at: [Link]

-

Glyburide and glimepiride pharmacokinetics in subjects with different CYP2C9 genotypes. PubMed. Available at: [Link]

-

Glimepiride chemical structure. ResearchGate. Available at: [Link]

Sources

- 1. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glimepiride - Wikipedia [en.wikipedia.org]

- 4. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. ClinPGx [clinpgx.org]

- 7. Pharmacokinetics and pharmacodynamics of the hydroxymetabolite of glimepiride (Amaryl) after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Interaction Between Glimepiride and Other Drugs Metabolized by CYP2C9 Using an In Vitro Model - ProQuest [proquest.com]

- 10. Optimization of the in vitro oxidative biotransformation of glimepiride as a model substrate for cytochrome p450 using factorial design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A review of analytical techniques for determination of glimepiride: present and perspectives [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of CYP2C9 genetic polymorphisms on the efficacy and pharmacokinetics of glimepiride in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glyburide and glimepiride pharmacokinetics in subjects with different CYP2C9 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potential CYP2C9-mediated drug-drug interactions in hospitalized type 2 diabetes mellitus patients treated with the sulphonylureas glibenclamide, glimepiride or glipizide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

molecular weight and formula of trans-Carboxy Glimepiride-d5

Topic: Molecular Weight and Formula of trans-Carboxy Glimepiride-d5 Content Type: Technical Reference Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Quality Control Specialists

Physicochemical Profile, Metabolic Context, and Bioanalytical Application

Executive Summary

trans-Carboxy Glimepiride-d5 is a stable isotope-labeled metabolite used primarily as an Internal Standard (IS) in the quantitative bioanalysis of Glimepiride and its metabolites via LC-MS/MS.

Glimepiride, a second-generation sulfonylurea, undergoes extensive hepatic metabolism involving Cytochrome P450 2C9 (CYP2C9).[1] The terminal metabolite in this pathway is the carboxylic acid derivative (M2), formed via the oxidation of the intermediate hydroxy-metabolite (M1).[1][2] Accurate quantification of this metabolite is critical for pharmacokinetic (PK) profiling and drug-drug interaction (DDI) studies, particularly in renally impaired populations where M2 accumulation may occur.

This guide details the molecular specifications, metabolic origin, and validated analytical protocols for utilizing trans-Carboxy Glimepiride-d5 in high-sensitivity mass spectrometry.

Physicochemical Specifications

The following data establishes the core identity of the reference standard. The deuterium labeling (

Table 1: Molecular Identity & Properties

| Property | Specification |

| Chemical Name | trans-4-[[[[[4-[2-[[(3-(Ethyl- |

| Common Name | trans-Carboxy Glimepiride-d5 (Metabolite M2-d5) |

| Molecular Formula | |

| Molecular Weight | 525.63 g/mol |

| Monoisotopic Mass | ~525.24 Da |

| Parent Drug | Glimepiride ( |

| Unlabeled Metabolite | trans-Carboxy Glimepiride ( |

| CAS Number (Labeled) | 1217718-14-3 |

| CAS Number (Unlabeled) | 1217739-04-2 |

| Solubility | Soluble in DMSO, Methanol; slightly soluble in Acetonitrile/Water mixtures. |

| pKa (Calculated) | ~3.6 (Carboxylic acid), ~5.2 (Sulfonylurea) |

Metabolic Pathway & Mechanistic Context[5][6]

Understanding the formation of the M2 metabolite is essential for interpreting PK data. Glimepiride is metabolized primarily by CYP2C9. The methyl group on the cyclohexyl ring is first hydroxylated to form M1 (Hydroxy-Glimepiride) . M1 is subsequently oxidized by cytosolic alcohol dehydrogenase enzymes to form the carboxylic acid derivative, M2 (trans-Carboxy Glimepiride) .

Figure 1: Glimepiride Metabolic Pathway (CYP2C9 Mediated)[2]

Caption: Sequential oxidation of Glimepiride to M1 and M2. The d5-IS mimics M2 but retains the stable d5-ethyl label.

Bioanalytical Protocol (LC-MS/MS)[2][6][7][8]

The following protocol outlines a validated workflow for the simultaneous quantification of Glimepiride and trans-Carboxy Glimepiride using the d5-labeled internal standard.

Sample Preparation (Protein Precipitation)

Note: Solid Phase Extraction (SPE) can be used for higher sensitivity (<1 ng/mL), but Protein Precipitation (PPT) is sufficient for most clinical applications.

-

Aliquot: Transfer 100 µL of plasma into a centrifuge tube.

-

IS Addition: Add 10 µL of trans-Carboxy Glimepiride-d5 working solution (e.g., 500 ng/mL in Methanol).

-

Precipitation: Add 300 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Vortex: Mix vigorously for 1 minute.

-

Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer: Inject the supernatant directly or dilute 1:1 with water prior to injection to improve peak shape.

Chromatographic Conditions[1][2][3][4][5][6][7][9]

-

Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for pH stability).

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0.0 min: 20% B

-

0.5 min: 20% B

-

2.5 min: 90% B

-

3.0 min: 90% B

-

3.1 min: 20% B (Re-equilibration)

-

Mass Spectrometry Parameters (MRM)

Detection is performed in Positive Electrospray Ionization (ESI+) mode. The fragmentation usually involves the cleavage of the sulfonylurea bridge.

-

Rationale for Transitions:

-

The dominant fragment for Glimepiride-type structures involves the cleavage of the cyclohexyl urea bond, yielding a sulfonyl-phenyl-ethyl-pyrrole fragment.

-

Unlabeled M2: Precursor 521.6

Product 352.1 (The cyclohexyl ring carries the metabolic change; the 352 fragment remains unchanged from the parent). -

Labeled M2-d5: Precursor 526.6

Product 357.1 (The d5 label is on the ethyl-pyrrole side, so the fragment mass shifts by +5 Da).

-

Table 2: MRM Transition Settings

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |

| Glimepiride | 491.2 | 352.1 | 30 | 20 |

| trans-Carboxy Glimepiride (M2) | 521.2 | 352.1 | 32 | 22 |

| trans-Carboxy Glimepiride-d5 (IS) | 526.2 | 357.1 | 32 | 22 |

Synthesis & Isotopic Integrity

Synthesis Route

The synthesis of trans-Carboxy Glimepiride-d5 generally follows a convergent pathway:

-

Precursor A: Synthesis of the trans-4-carboxy-cyclohexyl isocyanate (or a protected precursor).

-

Precursor B: Synthesis of the sulfonamide moiety containing the pyrrolidinone ring. Crucially, the d5-ethyl group is introduced here using

-ethyl bromide or a similar deuterated reagent during the formation of the pyrrole ring. -

Coupling: Precursor A and Precursor B are coupled to form the sulfonylurea bridge.

Isotopic Purity & Cross-Talk

-

Requirement: The isotopic enrichment should be

atom % D. -

Risk: If the d5 standard contains significant d0 (unlabeled) impurities, it will contribute to the analyte signal (M2), causing overestimation of the metabolite concentration.

-

Validation: Always run a "Blank + IS" sample to ensure the IS does not interfere with the analyte channel (521

352). Conversely, run a high-concentration analyte standard (ULOQ) without IS to ensure the analyte does not contribute to the IS channel (526

References

-

Toronto Research Chemicals. trans-Carboxy Glimepiride-d5 Product Specification. (Accessed 2024). Link

-

Noh, K., et al. (2011).[1] "Simultaneous Determination of Glimepiride and Its Metabolites in Human Plasma by Liquid Chromatography Coupled to a Tandem Mass Spectrometry." Archives of Pharmacal Research.[1] Link

-

Kim, H., et al. (2020). "LC-MS/MS determination of glimepiride in human plasma with a high recovery at picogram scale." Acta Chromatographica. Link

-

Pharmaffiliates. trans-Carboxy Glimepiride-d5 COA and MSDS Data. Link

-

LGC Standards. Reference Standard: trans-Carboxy Glimepiride-d5. Link

Sources

- 1. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of glimepiride and its metabolites in human plasma by liquid chromatography coupled to a tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MRM-based LC-MS method for accurate C-peptide quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A validated LC-MS/MS method for the estimation of glimepiride and pitavastatin in rat plasma: Application to drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Introduction: The Analytical Imperative for Sulfonylurea Quantification

An In-Depth Technical Guide: Stable Isotope Labeled Standards for the High-Fidelity Quantitative Analysis of Sulfonylureas

Sulfonylureas represent a critical class of chemical compounds with a dual identity: they are cornerstone oral hypoglycemic agents for managing type II diabetes mellitus and potent herbicides used extensively in agriculture.[1][2][3] This duality necessitates their accurate and precise quantification across a spectrum of complex matrices. In the clinical setting, the detection of sulfonylureas is paramount in the differential diagnosis of unexplained hypoglycemia, which can be a life-threatening condition resulting from accidental ingestion, overdose, or factitious use.[1][4][5][6] In environmental science and food safety, their low application rates and potential for runoff require highly sensitive methods to monitor water sources, soil, and agricultural products to ensure they remain below toxicity thresholds for non-target species and safe for consumption.[7][8][9]

The analytical challenge is significant. Sulfonylureas are often present at trace levels (ng/L to µg/kg) within biologically and environmentally complex samples such as blood plasma, urine, soil, and food crops.[8][10] These matrices are replete with endogenous components that can interfere with analysis, leading to a phenomenon known as the "matrix effect," which can suppress or enhance the instrument's signal for the target analyte, compromising the accuracy of the results.[11][12][13]

To overcome these challenges, the gold-standard analytical approach is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) utilizing the principle of Stable Isotope Dilution (SID). This guide provides a comprehensive, field-proven framework for researchers, analytical scientists, and drug development professionals on the theory, design, and practical application of stable isotope-labeled (SIL) internal standards for the robust and defensible quantification of sulfonylureas.

Part 1: The Principle of Isotope Dilution - A Self-Validating System

At its core, Stable Isotope Dilution is an analytical strategy designed to achieve high accuracy by mitigating unpredictable variations during sample processing and analysis. The technique relies on the use of an internal standard that is a version of the analyte molecule where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., replacing ¹H with ²H or Deuterium, ¹²C with ¹³C, or ¹⁴N with ¹⁵N).[14][15]

This SIL internal standard is chemically identical to the analyte, ensuring it behaves virtually indistinguishably during every stage of the analytical workflow—from extraction and cleanup to chromatographic separation and ionization in the mass spectrometer.[16] A known quantity of the SIL standard is spiked into the sample at the very beginning of the process. Any subsequent loss of analyte due to incomplete extraction, degradation, or signal suppression in the MS source will be mirrored by a proportional loss of the SIL standard.

The mass spectrometer, capable of differentiating between the light (analyte) and heavy (SIL standard) versions of the molecule, does not measure the absolute signal of the analyte. Instead, it measures the ratio of the analyte's signal to the SIL standard's signal. Because both are affected proportionally by experimental variations, this ratio remains constant and directly correlates to the analyte's concentration. This intrinsic correction mechanism makes the method a self-validating system, ensuring high precision and accuracy.[14][16]

Caption: Fig 1. Conceptual workflow of Stable Isotope Dilution.

Part 2: The Ideal Stable Isotope Labeled Standard: Design and Synthesis

The efficacy of the SID method hinges entirely on the quality of the SIL internal standard. A poorly designed standard can introduce new sources of error, undermining the very purpose of its use.

Core Tenets of SIL Standard Design

-

Sufficient Mass Shift: The mass difference between the analyte and the SIL standard should be at least 3 mass units (Da). This prevents isotopic overlap, where the natural abundance of heavy isotopes in the unlabeled analyte contributes to the signal of the SIL standard, a phenomenon that can compromise accuracy, especially at low concentrations.[15]

-

Label Stability: The isotopic label must be placed in a metabolically and chemically stable position within the molecule. Placing deuterium on heteroatoms (O, N) or on carbons prone to enolization can lead to back-exchange with protons from the solvent, compromising the integrity of the standard.[15] For sulfonylureas, labeling on aromatic rings or stable alkyl groups is preferred.

-

High Isotopic Purity: The SIL standard should contain a minimal amount of the unlabeled analyte. High concentrations of the unlabeled analogue can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation (LLOQ).

-

Strategic Label Positioning: In tandem mass spectrometry (MS/MS), the molecule is fragmented to enhance selectivity. The isotopic label should ideally be located on the portion of the molecule that is retained in the monitored fragment ion. This ensures that the mass shift is observed in the final detection step, maintaining the integrity of the analysis.[15]

Synthetic Considerations

The synthesis of SIL sulfonylureas typically follows established routes for their unlabeled counterparts, but utilizes isotopically labeled precursors.[2] A common and effective strategy involves the reaction of a labeled sulfonamide with an isocyanate or the reaction of a sulfonamide with a labeled amine via an N-sulfonyl carbamate intermediate.[2][3]

-

Deuterium (²H) Labeling: This is often the most cost-effective method. Precursors like deuterated anilines or alkylamines are frequently used. While generally reliable, deuterium labeling can sometimes lead to a slight change in the molecule's physicochemical properties, causing it to elute slightly earlier than the analyte during reversed-phase chromatography.[16] This "isotope effect" must be evaluated during method development to ensure it does not compromise co-elution and, therefore, the correction for matrix effects.

-

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling: These heavier isotopes do not typically induce a chromatographic shift and are less susceptible to exchange. They are considered the "gold standard" for labeling but are generally more expensive to synthesize.

Caption: Fig 2. Potential labeling sites on a sulfonylurea.

Part 3: A Validated Workflow for Sulfonylurea Analysis

This section details a generalized yet robust workflow for the quantification of sulfonylureas in both clinical and environmental matrices.

Caption: Fig 3. High-level analytical workflow.

Experimental Protocol 1: Solid-Phase Extraction (SPE) for Serum/Plasma and Water Samples

This protocol is highly effective for cleaning up liquid samples and concentrating the analytes.[4][7][8]

-

Sample Pre-treatment:

-

Centrifuge serum or plasma samples (e.g., at 3000 x g for 10 minutes) to pellet proteins. Take 0.5 mL of the supernatant.

-

For water samples, acidify to a pH of ~3-4 with formic acid to ensure sulfonylureas are in a neutral state for better retention on reversed-phase sorbents.[10] Use a 50-100 mL sample volume.

-

-

Internal Standard Spiking: Add a precise volume of the SIL internal standard stock solution to the pre-treated sample. Vortex briefly to mix.

-

SPE Cartridge Conditioning: Use a polymeric reversed-phase cartridge (e.g., Oasis HLB or equivalent). Condition the cartridge sequentially with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the analytes and the SIL standard with 3 mL of methanol or acetonitrile into a clean collection tube.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100-200 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile) for LC-MS/MS injection.

Experimental Protocol 2: QuEChERS for Soil and Food Matrices (e.g., Strawberries)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is ideal for complex solid matrices with high levels of interferents like pigments and fats.[11][17]

-

Sample Homogenization: Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add the SIL internal standard solution directly to the sample.

-

Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

-

Salting Out: Add a QuEChERS salt packet (commonly containing MgSO₄ and NaCl or CH₃COONa). Shake immediately and vigorously for 1 minute. Centrifuge at >3000 x g for 5 minutes.

-

Dispersive SPE (d-SPE) Cleanup: Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., a mixture of primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences). Vortex for 30 seconds and centrifuge for 5 minutes.

-

Final Preparation: Take the supernatant, evaporate if necessary, and reconstitute in the initial mobile phase for injection.

LC-MS/MS Instrumental Parameters

-

Liquid Chromatography: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is standard. A gradient elution is typically used, starting with a high aqueous composition and ramping to high organic.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.[18]

-

Ionization: Electrospray Ionization (ESI) is most common, operated in either positive or negative mode depending on the specific sulfonylurea's structure.[1][8]

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and its corresponding SIL standard.

-

Table 1: Example MRM Transitions for Select Sulfonylureas

| Compound | Internal Standard | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Mode |

| Glibenclamide | Glibenclamide-d11 | 494.1 | 369.1 | ESI+ |

| Glipizide | Glipizide-d5 | 446.1 | 321.1 | ESI+ |

| Glimepiride | Glimepiride-d5 | 491.2 | 352.1 | ESI+ |

| Chlorsulfuron | Chlorsulfuron-¹³C₆ | 358.0 | 167.0 | ESI+ |

| Metsulfuron-methyl | Metsulfuron-methyl-d3 | 382.1 | 167.1 | ESI+ |

(Note: These values are illustrative. Optimal transitions must be determined empirically on the specific instrument used.)

Part 4: Troubleshooting and Advanced Considerations

-

Diagnosing Matrix Effects: Despite the use of SIL standards, it is good practice to assess the degree of matrix effect during method validation. This can be done by comparing the peak area of an analyte spiked into a post-extraction blank matrix sample with the peak area of the analyte in a neat solution. A value significantly less than or greater than 100% indicates ion suppression or enhancement, respectively.[12]

-

Managing the Isotope Effect: If a deuterated standard shows a significant retention time shift from the analyte, it may not perfectly compensate for matrix effects that are highly localized in the chromatogram. If this is observed, improving the sample cleanup to reduce the overall matrix burden or adjusting the chromatography to improve separation from the interfering region is recommended. In critical applications, switching to a ¹³C-labeled standard is the most robust solution.

-

Cross-Contamination from the Standard: The contribution of the unlabeled analyte present as an impurity in the SIL standard solution must be assessed. This is done by analyzing the SIL standard solution itself and ensuring the response for the native analyte is negligible compared to the LLOQ.

Conclusion

The use of stable isotope-labeled internal standards in a well-designed Stable Isotope Dilution assay is the most reliable and robust methodology for the quantitative analysis of sulfonylureas in any matrix. By providing a self-validating system that corrects for inevitable experimental variability and matrix-induced signal fluctuations, this approach ensures the highest degree of accuracy, precision, and confidence in the final reported concentrations. For researchers in clinical diagnostics, drug development, and environmental monitoring, mastering this technique is essential for producing defensible data that can inform critical decisions regarding patient health, drug safety, and environmental protection.

References

- Title: Preparation of Environmental Samples for Determination of Sulfonylurea Herbicides by Solid-Phase Extraction Using a Polymeric Source: Google Search URL

- Title: Identification of sulfonylureas in serum by electrospray mass spectrometry Source: PubMed URL

- Title: Matrix effect of sulfonylureas in the QuEChERS method (wheat at...

- Title: Analysis of Sulfonylurea Herbicides in Soil Water at Sub-Part-Per-Biffion Levels by Electrospray Negative Ionization Mass Spectrometry Followed by Confirmatory Tandem Mass Spectrometry Source: Journal of AOAC INTERNATIONAL | Oxford Academic URL

- Title: Trace analysis of sulfonylurea herbicides in water samples by solid-phase extraction and liquid chromatography-tandem mass spectrometry Source: PubMed URL

- Title: Selective Trace Analysis of Sulfonylurea Herbicides in Water and Soil Samples Based on Solid-Phase Extraction Using a Molecularly Imprinted Polymer Source: Environmental Science & Technology - ACS Publications URL

- Title: Routine determination of sulfonylurea, imidazolinone, and sulfonamide herbicides at nanogram-per-liter concentrations by solid-phase extraction and liquid chromatography/mass spectrometry Source: USGS Publications Warehouse URL

- Title: Sulfonylurea Analysis, Serum or Plasma Source: Labcorp URL